(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid is a heterocyclic compound that contains a pyrrole ring. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid can be achieved through various methods. One common approach involves the reaction of a pyrrole derivative with an appropriate α,β-unsaturated carbonyl compound under basic conditions. The reaction typically proceeds via a Michael addition followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring.
Scientific Research Applications
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A basic five-membered aromatic heterocycle with one nitrogen atom.
Pyrrolidinone: A lactam derivative of pyrrole with diverse biological activities.
Pyrazole: Another five-membered heterocycle with two nitrogen atoms.
Uniqueness
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid is unique due to its specific structure, which combines a pyrrole ring with an α,β-unsaturated carbonyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C8H8N2O3/c11-7(3-4-8(12)13)9-10-5-1-2-6-10/h1-6H,(H,9,11)(H,12,13)/b4-3+ |
InChI Key |
XQNAXWCMMNTDEI-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CN(C=C1)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=CN(C=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.